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Abstract
This technical guide provides a comprehensive overview of the structural analysis of N-(2-

Bromoethyl)quinuclidinium bromide (CAS No: 104304-10-1; Molecular Formula: C₉H₁₇Br₂N)[1]

[2]. As a quaternary ammonium compound featuring a rigid quinuclidinium core, this molecule

holds potential as a synthetic intermediate in drug discovery and materials science[3]. This

document outlines the expected structural characteristics, detailed experimental protocols for

its synthesis and characterization, and potential degradation pathways. While a definitive

single-crystal X-ray structure for this specific compound is not publicly available, this guide

compiles data from analogous structures to present a robust analytical framework.

Introduction
N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt formed by the reaction

of quinuclidine with 1,2-dibromoethane. The rigid bicyclic structure of the quinuclidinium moiety

imparts specific steric and electronic properties, while the bromoethyl group serves as a

reactive handle for further functionalization[3]. Understanding the precise three-dimensional

structure and spectroscopic fingerprint of this molecule is crucial for its application in targeted
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synthesis and for predicting its stability and reactivity. This guide details the necessary

analytical techniques for a thorough structural elucidation.

Molecular Structure and Properties
The structural integrity of N-(2-Bromoethyl)quinuclidinium bromide is defined by the covalent

and ionic bonds forming the quinuclidinium cation and its bromide counter-ion. A complete

structural analysis would involve X-ray crystallography, spectroscopic methods, and mass

spectrometry.

Crystallographic Data
While a crystal structure for N-(2-Bromoethyl)quinuclidinium bromide has not been deposited in

the public domain, data from analogous quinuclidinium salts and related bromo-compounds

can provide expected values for bond lengths and angles[4][5]. The following table summarizes

typical crystallographic parameters that would be determined.
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Parameter Expected Value / System Description

Crystal System Monoclinic or Orthorhombic
Based on similarly sized

organic salts[4][5].

Space Group
Centrosymmetric (e.g., P2₁/c)

or Non-centrosymmetric

Dependent on packing and

hydrogen bonding interactions.

a (Å) 9 - 14 Å

Unit cell dimension along the

x-axis. Data from related

structures[4].

b (Å) 6 - 14 Å

Unit cell dimension along the

y-axis. Data from related

structures[4].

c (Å) 6 - 13 Å

Unit cell dimension along the

z-axis. Data from related

structures[4].

α, β, γ (°)

α = γ = 90°, β ≠ 90°

(Monoclinic) or α=β=γ=90°

(Orthorhombic)

Angles of the unit cell.

Volume (Å³) ~1000 - 2400 Å³
The volume of the unit cell.

Data from related structures[4].

Z 2, 4, or 8
The number of molecules per

unit cell.

C-N⁺-C bond angle (°) ~109.5°

Expected tetrahedral geometry

around the quaternized

nitrogen.

C-C-Br bond angle (°) ~109.5°
Standard sp³ hybridized

carbon geometry.

Spectroscopic Data
Spectroscopic analysis is essential for confirming the molecular structure, particularly in the

absence of crystallographic data.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the quinuclidinium cage and the ethyl chain. Protons closer to the quaternary nitrogen and

the bromine atom will be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon

environment. The carbons attached to the nitrogen and bromine atoms are expected to be

the most downfield.

Table 2: Predicted NMR Spectroscopic Data
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Assignment
Rationale /
Comparison

¹H 3.5 - 4.0 Triplet -CH₂-Br

Deshielded by

the adjacent

bromine atom.

Similar to the -

CH₂Br signal in

N,N-Bis(2-

bromoethyl)anilin

e (δ 3.47 ppm)

[4].

¹H 3.8 - 4.3 Triplet -N⁺-CH₂-

Deshielded by

the adjacent

quaternary

nitrogen.

Analogous to the

-CH₂N signal in

N,N-Bis(2-

bromoethyl)anilin

e (δ 3.79 ppm)

[4].

¹H 3.2 - 3.6 Multiplet
Quinuclidinium

C2,C6-H

Protons on

carbons adjacent

to the

bridgehead

nitrogen.

¹H 2.0 - 2.4 Multiplet
Quinuclidinium

C3,C5,C7-H

Protons on the

ethylene bridges

of the cage.

¹H 2.2 - 2.6 Multiplet
Quinuclidinium

C4-H

Proton on the

bridgehead

carbon opposite

the nitrogen.
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¹³C 25 - 30 Singlet -CH₂-Br

Carbon attached

to bromine. In

N,N-Bis(2-

bromoethyl)anilin

e, this signal is at

δ 27.95 ppm[4].

¹³C 55 - 60 Singlet -N⁺-CH₂-

Carbon attached

to the quaternary

nitrogen. In N,N-

Bis(2-

bromoethyl)anilin

e, the -CH₂N

signal is at δ

53.47 ppm[4].

¹³C 50 - 55 Singlet
Quinuclidinium

C2,C6

Carbons

adjacent to the

bridgehead

nitrogen.

¹³C 25 - 30 Singlet
Quinuclidinium

C3,C5,C7

Carbons on the

ethylene bridges.

¹³C 20 - 25 Singlet
Quinuclidinium

C4

Bridgehead

carbon opposite

the nitrogen.

The IR spectrum will show characteristic vibrations for the C-H and C-N bonds. The presence

of the C-Br bond is often observed in the fingerprint region.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Notes

2800-3000 Medium C-H stretch (aliphatic)

Characteristic of the

sp³ C-H bonds in the

quinuclidinium cage

and ethyl group[6].

1440-1480 Medium C-H bend (methylene)

Scissoring and

bending vibrations of

the CH₂ groups[6].

950-1150 Strong C-N⁺ stretch

Vibrations associated

with the quaternary

ammonium group.

550-700 Medium C-Br stretch

The carbon-bromine

stretching frequency is

typically found in this

region of the infrared

spectrum[6].

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

For this ionic compound, Electrospray Ionization (ESI) would be the preferred method.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
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m/z (amu) Ion Notes

218.08 / 220.08 [C₉H₁₇BrN]⁺

The isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br in ~1:1 ratio)

would result in two peaks of

nearly equal intensity

separated by 2 Da for the

cation[7]. This would be the

parent ion peak in positive ion

mode.

299.05 C₉H₁₇Br₂N (Molecular Weight)

This represents the neutral

formula weight of the entire

salt[1][2].

138.13 [C₉H₁₇N - H]⁺

A potential fragment resulting

from the loss of the bromoethyl

group.

Experimental Protocols
Detailed methodologies are provided below for the synthesis and structural characterization of

N-(2-Bromoethyl)quinuclidinium bromide.

Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide
This protocol describes the quaternization of quinuclidine.

Materials: Quinuclidine, 1,2-dibromoethane, Acetonitrile (anhydrous).

Procedure:

1. Dissolve quinuclidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

2. Add 1,2-dibromoethane (1.2 equivalents) dropwise to the stirred solution at room

temperature.
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3. Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white

precipitate indicates product formation.

4. Collect the precipitate by vacuum filtration.

5. Wash the solid product with cold diethyl ether to remove unreacted starting materials.

6. Dry the product under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide as a white

solid.

7. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for

further purification if necessary.

Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a

saturated solution of the compound in a solvent such as ethanol or methanol, or by vapor

diffusion of an anti-solvent like diethyl ether into the solution.

Data Collection:

1. Mount a suitable crystal on a goniometer head.

2. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

3. Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)

radiation source.

4. Collect a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement:

1. Integrate the diffraction spots and correct for experimental factors (e.g., Lorentz and

polarization effects).

2. Solve the structure using direct methods or Patterson methods to determine the initial

positions of the atoms.
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3. Refine the atomic positions and thermal parameters using full-matrix least-squares

refinement until the model converges.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

1. Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

2. Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75-125 MHz.

3. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm

assignments.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands and compare them to known

correlation tables.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.
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Data Acquisition:

1. Infuse the sample solution into an ESI source.

2. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

3. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural

confirmation.

Data Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment

ions, paying close attention to the isotopic pattern of bromine.

Structural Relationships and Workflows
Visualizing the synthesis, analytical workflow, and potential reactivity provides a clearer

understanding of the compound's chemical nature.

Starting Materials

Reaction Product
Quinuclidine

Quaternization
(Acetonitrile, RT)

1,2-Dibromoethane

N-(2-Bromoethyl)quinuclidinium
Bromide

+ Br⁻

Click to download full resolution via product page

Caption: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide.
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Sample Preparation

Spectroscopic Analysis

Crystallographic Analysis

Final Structure

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(ESI-MS)

Crystal Growth

Structural Elucidation

Single-Crystal X-ray
Diffraction

Click to download full resolution via product page

Caption: Experimental workflow for structural analysis.

Stability and Degradation
N-(2-Bromoethyl)quinuclidinium bromide is susceptible to degradation, primarily through two

pathways[3].

Intramolecular Cyclization: The quinuclidinium nitrogen can act as a neighboring group,

displacing the bromide to form a highly reactive spiro-aziridinium ion intermediate. This

intermediate is readily attacked by nucleophiles like water, leading to the formation of N-(2-

hydroxyethyl)quinuclidinium bromide[3].

Elimination (E2 Pathway): In the presence of a strong base, a bimolecular elimination

reaction can occur, leading to the formation of N-vinylquinuclidinium bromide[3].
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Intramolecular Cyclization Elimination
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Caption: Potential degradation pathways.

Conclusion
This technical guide provides a foundational framework for the comprehensive structural

analysis of N-(2-Bromoethyl)quinuclidinium bromide. By employing the detailed experimental

protocols for synthesis, spectroscopy, and crystallography outlined herein, researchers can fully

characterize this and related molecules. The predictive data and workflows serve as a valuable

resource for scientists in organic synthesis and drug development, enabling a deeper

understanding of the structure-property relationships of quinuclidinium-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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